molecular formula C15H26N2O6 B3154937 (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 788799-69-9

(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B3154937
CAS No.: 788799-69-9
M. Wt: 330.38
InChI Key: IIZGWFQKLVCLLA-JTQLQIEISA-N
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Description

(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chemical compound with the molecular formula C16H28N2O6. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butoxycarbonyl (Boc) groups are commonly used as protecting groups in organic synthesis to protect amines from unwanted reactions.

Scientific Research Applications

(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives, which are important in medicinal chemistry and drug development.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P305, P338, and P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of piperazine with tert-butoxycarbonyl groups. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected piperazine can undergo nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.

    Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection, and the reaction is usually performed at room temperature.

Major Products Formed

    Substitution Reactions: The major products are substituted piperazine derivatives with various functional groups replacing the Boc groups.

    Deprotection Reactions: The major product is the free amine form of piperazine.

Mechanism of Action

The mechanism of action of (S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities of piperazine, preventing them from participating in unwanted side reactions. This allows for selective reactions at other sites on the molecule. The Boc groups can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,4-Di-Boc-piperazine-2-carboxylic acid: Similar in structure but with different stereochemistry.

    1-Boc-piperazine-3-carboxylic acid: Contains a single Boc group and a carboxylic acid group at different positions.

    4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with only one Boc group.

Uniqueness

(S)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two Boc groups, which provide enhanced protection for the piperazine ring. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amine groups are required.

Properties

IUPAC Name

(2S)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZGWFQKLVCLLA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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